3,4-dimethoxy-N-4-morpholinylbenzamide
Description
3,4-Dimethoxy-N-4-morpholinylbenzamide is a benzamide derivative featuring a morpholine moiety and methoxy substituents on the aromatic ring. This compound is structurally characterized by a benzamide core substituted with two methoxy groups at the 3- and 4-positions and a morpholinyl group attached via the amide nitrogen. The morpholine ring is known to enhance solubility and bioavailability, while methoxy groups may influence electronic and steric properties, affecting target binding .
Properties
IUPAC Name |
3,4-dimethoxy-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)13(16)14-15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCJDAQUSZGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-dimethoxy-N-4-morpholinylbenzamide with related compounds based on structural motifs, synthetic pathways, and physicochemical properties derived from the evidence.
Structural Analogues from Patent and Journal Data
Table 1: Key Structural and Physicochemical Comparisons
Analysis of Structural and Functional Differences
Core Scaffold Variations: The target compound employs a benzamide scaffold, whereas analogues like the pyrazolopyrimidine-sulfonamide in incorporate fused heterocyclic systems (pyrazolo[3,4-d]pyrimidine) linked to chromen-4-one. These modifications are associated with enhanced kinase-binding affinity due to planar aromatic systems. The triazine-urea-benzamide derivative in introduces a dimorpholino-triazine group, which may improve solubility and enable multivalent target engagement.
Morpholine vs. Other Amines: Morpholine’s oxygen atom contributes to hydrogen-bonding capacity, contrasting with the dimethylaminoethyl group in , which prioritizes basicity and membrane permeability.
Synthetic Complexity: The target compound’s synthesis likely involves amide coupling between 3,4-dimethoxybenzoic acid and 4-aminomorpholine, a straightforward route compared to the multi-step procedures for analogues (e.g., Suzuki-Miyaura cross-coupling in or urea-triazine assembly in ).
Physicochemical Properties: Melting Points: Fluorinated derivatives (e.g., , MP 175–178°C) exhibit higher melting points than non-fluorinated benzamides, likely due to increased crystallinity from halogen interactions. Yield and Purity: The triazine-urea compound in was isolated in 50% yield as a white solid, suggesting moderate synthetic efficiency, whereas the target compound’s yield remains unreported.
Research Implications and Limitations
- Data Gaps : Specific data on solubility, logP, and target binding for this compound are absent in the provided evidence. Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles.
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